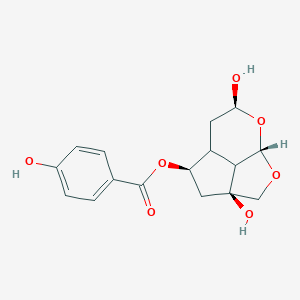![molecular formula C14H28ClN B224026 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride CAS No. 1206-27-5](/img/structure/B224026.png)
9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride involves its interaction with the sigma-1 receptor. This interaction leads to the modulation of various signaling pathways, including the regulation of calcium ion channels and the activation of various protein kinases. These effects ultimately lead to changes in cellular physiology and neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and dependent on the specific cellular and physiological context. However, studies have shown that this compound can modulate various signaling pathways involved in cellular growth, differentiation, and survival. Additionally, this compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride in lab experiments include its high purity and selectivity for the sigma-1 receptor. Additionally, this compound has been found to have low toxicity and minimal side effects, making it a promising candidate for further research. However, the limitations of using this compound include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride. One potential direction is the further exploration of its potential applications in the treatment of neurological disorders, including Alzheimer's disease and depression. Additionally, this compound could be used as a tool to study the sigma-1 receptor and its role in various physiological processes. Finally, the synthesis method of this compound could be further optimized to achieve higher yields and lower costs, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride involves the reaction of tert-butylamine with cyclohexanone in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the hydrochloride salt form of the compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride has been studied for its potential applications in various fields of scientific research. One such application is in the field of neuroscience, where this compound has been found to act as a selective agonist for the sigma-1 receptor. This receptor is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling.
Propriétés
Numéro CAS |
1206-27-5 |
|---|---|
Formule moléculaire |
C14H28ClN |
Poids moléculaire |
245.83 g/mol |
Nom IUPAC |
9-tert-butyl-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C14H27N.ClH/c1-13(2,3)12-4-6-14(7-5-12)8-10-15-11-9-14;/h12,15H,4-11H2,1-3H3;1H |
Clé InChI |
WXDUYYDRSLDULJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2(CC1)CCNCC2.Cl |
SMILES canonique |
CC(C)(C)C1CCC2(CC1)CCNCC2.Cl |
Synonymes |
9-tert-butyl-3-azaspiro[5.5]undecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)


![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)
![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)



